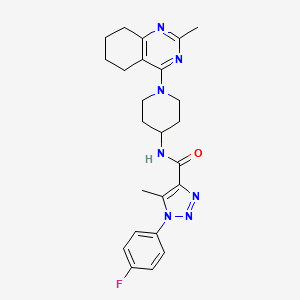

1-(4-fluorophenyl)-5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(4-fluorophenyl)-5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a triazole-carboxamide core linked to a 4-fluorophenyl group and a 2-methyltetrahydroquinazolinyl-piperidine moiety. Its structural complexity arises from the integration of three pharmacophoric elements:

Triazole ring: Known for metabolic stability and hydrogen-bonding capabilities, triazoles are prevalent in kinase inhibitors and antimicrobial agents.

4-Fluorophenyl group: Fluorine substitution enhances lipophilicity and bioavailability while modulating electronic properties for target binding .

Tetrahydroquinazolinyl-piperidine system: This bicyclic amine scaffold is associated with kinase inhibition and central nervous system (CNS) activity due to its resemblance to purine-based pharmacophores .

The compound’s synthesis likely involves coupling a triazole-carboxylic acid derivative with a piperidine-linked tetrahydroquinazoline intermediate, as inferred from analogous pyrazole and quinazoline syntheses . Crystallographic validation of similar structures (e.g., pyrazoline derivatives) has been performed using SHELX software .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN7O/c1-15-22(29-30-32(15)19-9-7-17(25)8-10-19)24(33)28-18-11-13-31(14-12-18)23-20-5-3-4-6-21(20)26-16(2)27-23/h7-10,18H,3-6,11-14H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGUQYXUWLDNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure

The compound features several notable structural elements:

- A triazole ring , which is often associated with diverse biological activities.

- A quinazoline moiety , linked through a piperidine unit, which is known for its pharmacological properties.

- A fluorophenyl group , which may enhance lipophilicity and bioavailability.

Molecular Formula and Weight

- Molecular Formula : CHFNO

- Molecular Weight : 367.44 g/mol

2D Structure Representation

2D Structure

Anticancer Activity

Research has indicated that compounds containing triazole and quinazoline scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Case Study: Inhibition of Polo-like Kinase 1 (Plk1)

A study highlighted the efficacy of triazole-based compounds in inhibiting Plk1, a critical regulator in mitosis. The compound under discussion demonstrated a strong binding affinity to the polo-box domain (PBD) of Plk1, leading to reduced cell proliferation in vitro. This aligns with findings from similar triazole-containing compounds that have shown promising results against Plk1-addicted cancers .

The proposed mechanism involves:

- Inhibition of Protein-Protein Interactions : The triazole moiety may disrupt interactions necessary for mitotic progression.

- Induction of Apoptosis : Compounds like this one can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and quinazoline portions can significantly affect potency and selectivity. For example:

- Fluorination at the para position on the phenyl ring enhances metabolic stability.

- Variations in the alkyl groups on the piperidine can influence lipophilicity and cellular uptake.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of Plk1 | |

| Apoptosis Induction | Triggering programmed cell death | |

| Antimicrobial | Potential activity against bacterial strains | Not available |

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Key Observations :

Anticancer and Kinase Inhibition

- Pyrazoline Derivatives : Compound P6 (Molecules, 2015) shows GI₅₀ <0.1 µM against MCF-7 cells, attributed to methoxy and fluorophenyl groups enhancing DNA intercalation .

- Chloroquinoline-Pyrazole Hybrids: Exhibit moderate activity (IC₅₀ ~1–10 µM) against malaria parasites, linked to chloroquinoline’s heme-binding capacity .

Anti-inflammatory and Antioxidant Activity

- Target Compound : The triazole-carboxamide core may confer antioxidant activity via radical scavenging, similar to pyrazoline derivatives .

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Shows moderate COX-2 inhibition (IC₅₀ ~5 µM) due to the amino group’s hydrogen-bonding with catalytic residues .

SAR Trends :

- Fluorophenyl Substitution : Enhances target affinity and metabolic stability across analogs .

- Piperidine Linkers : Improve solubility and conformational flexibility for receptor binding .

- Tetrahydroquinazoline vs. Quinoline: The saturated tetrahydroquinazoline may reduce cytotoxicity compared to chloroquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.